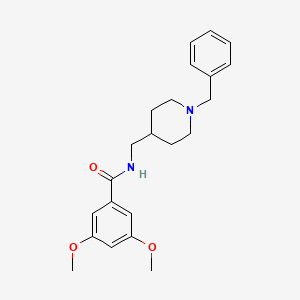![molecular formula C10H11ClN4O2S2 B2939499 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338409-61-3](/img/structure/B2939499.png)
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, has been reported in various studies . These compounds are usually synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . The reactions are often monitored by thin layer chromatography .Molecular Structure Analysis
The molecular structure of “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is characterized by the presence of a 1,2,4-triazole ring . This ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied . These compounds are known to undergo various types of reactions, including electrophilic substitution and nucleophilic substitution .Applications De Recherche Scientifique
Antimicrobial Activity
The triazole moiety, particularly the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, is known for its antimicrobial properties . This compound, with its sulfonamide group, could potentially be used to develop new antimicrobial agents that are effective against resistant strains of bacteria. Research could explore its efficacy across different bacterial species and the mechanism by which it inhibits microbial growth.
Anti-inflammatory Applications
Compounds with a triazole ring have been associated with anti-inflammatory activities . The specific compound could be investigated for its potential to reduce inflammation in various medical conditions, such as arthritis or inflammatory bowel disease. Studies could focus on its interaction with inflammatory pathways and cytokines.
Antifungal Uses
The presence of the triazole and sulfanyl groups suggests that this compound may have antifungal applications . It could be studied as a treatment for fungal infections, including those affecting the skin or internal organs. Its effectiveness against common and opportunistic fungi could be a significant area of research.
Anticancer Potential
Triazoles are also recognized for their anticancer properties . This compound could be examined for its ability to inhibit the growth of cancer cells. Research could include screening against various cancer cell lines, understanding its mode of action, and determining its potential as a chemotherapeutic agent.
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s structural similarity to known antioxidants suggests it could be a candidate for reducing oxidative stress . Studies could assess its capacity to scavenge free radicals and protect DNA from oxidative damage.
Chemical Synthesis and Drug Design
The compound’s unique structure makes it a valuable intermediate in chemical synthesis . It could be used to create a variety of derivatives with potential pharmacological activities. Its role in drug design could be explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to have diverse biological activities. Compounds containing this moiety have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many drugs with a 1,2,4-triazole moiety affect pathways related to inflammation and immune response .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its structural components, it might have potential antimicrobial, antiviral, or anti-inflammatory effects .
Orientations Futures
The future directions for the research on 1,2,4-triazole derivatives, including “4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide”, involve the design and development of new biologically active compounds . This includes the discovery and development of more effective and potent antimicrobial agents .
Propriétés
IUPAC Name |
4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHMQFRGIUDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


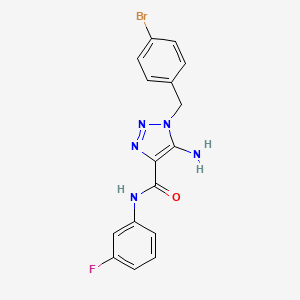
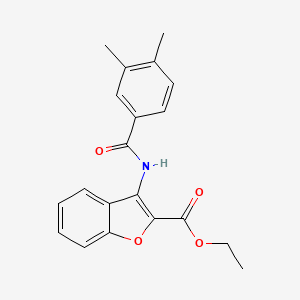
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)
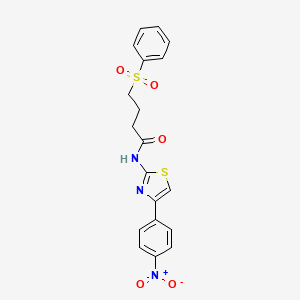
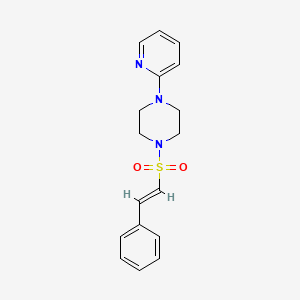
![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)
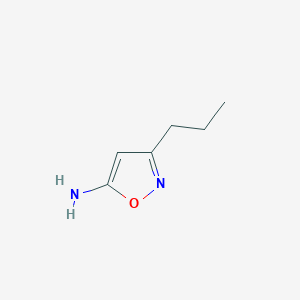
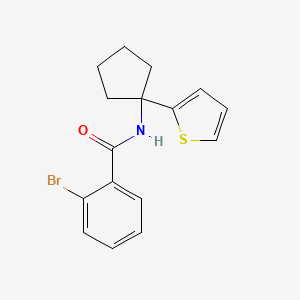
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

